molecular formula C10H8BrNO2 B1529775 4-Bromo-6-methoxyisoquinolin-1(2H)-one CAS No. 923278-23-3

4-Bromo-6-methoxyisoquinolin-1(2H)-one

Cat. No. B1529775
CAS RN: 923278-23-3
M. Wt: 254.08 g/mol
InChI Key: SXBLACDTTLNQHX-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxyisoquinolin-1(2H)-one, also known as BMQI, is a synthetic molecule with potential therapeutic applications. BMQI is a derivative of isoquinoline, a heterocyclic compound composed of a fused benzene and pyridine ring system. BMQI has been studied for its potential to act as an anti-inflammatory, anti-tumor, and anti-viral agent. It has also been used in the synthesis of other compounds.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

4-Bromo-6-methoxyisoquinolin-1(2H)-one serves as a pivotal precursor in numerous organic synthesis reactions. Its structural framework is utilized to explore nucleophilic substitution reactions, demonstrating its reactivity and potential for generating diverse organic compounds. For instance, bromoethoxyisoquinolines, which share structural similarities with 4-Bromo-6-methoxyisoquinolin-1(2H)-one, undergo reactions with potassium amide in liquid ammonia, leading to a range of substitution products, highlighting the compound's utility in synthetic chemistry (Sanders, Dijk, & Hertog, 2010).

Medicinal Chemistry and Drug Design

In medicinal chemistry, derivatives of 4-Bromo-6-methoxyisoquinolin-1(2H)-one have been investigated for their potential as therapeutic agents. The compound and its analogs have been synthesized and evaluated as inhibitors of various biological targets. For example, its use in synthesizing inhibitors of steroid 5alpha reductases showcases its application in drug discovery, where the modifications on the isoquinoline nucleus influence the activity and selectivity of the compounds against specific isozymes, offering insights into the structure-activity relationship (SAR) (Baston, Palusczak, & Hartmann, 2000).

Antitumor and Cytotoxic Activity

Compounds derived from 4-Bromo-6-methoxyisoquinolin-1(2H)-one have demonstrated promising antitumor and cytotoxic activities. The synthesis of aminoquinones structurally related to marine isoquinolinequinones, including modifications with amino-, alkylamino, and halogen groups, has been reported to show significant potency against various human tumor cell lines. This indicates the potential of 4-Bromo-6-methoxyisoquinolin-1(2H)-one derivatives in the development of new anticancer agents (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Photolabile Protecting Groups

Another fascinating application of brominated derivatives of isoquinoline is their use as photolabile protecting groups. The introduction of bromine atoms into the isoquinoline structure enhances its photolytic sensitivity, making these compounds suitable for use as protecting groups in photochemical reactions. This application is particularly relevant in the synthesis of complex organic molecules and in the field of photochemistry, where precise control over reaction mechanisms is desired (Fedoryak & Dore, 2002).

properties

IUPAC Name

4-bromo-6-methoxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-6-2-3-7-8(4-6)9(11)5-12-10(7)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBLACDTTLNQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728503
Record name 4-Bromo-6-methoxyisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923278-23-3
Record name 4-Bromo-6-methoxyisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-methoxyisoquinolin-1(2H)-one (2.5 g, 14.27 mmol) in acetonitrile (10 ml) was added NBS (2.54 g, 14.27 mmol) at room temperature under argon atmosphere. The reaction mass was stirred at the same temperature for 2 h. The precipitated solid was filtered to get crude compound (2 g, 55.2%). The crude compound was taken to the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ ppm 11.41 (s, 1H), 8.17-8.15 (d, J=8 Hz, 1H), 7.53 (s, 1H), 7.19-7.11 (m, 2H), 3.93 (s, 3H); MS: MS m/z 256.06 (M++2).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
55.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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